![molecular formula C10H7ClN2O2S B2555497 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 886361-44-0](/img/structure/B2555497.png)
2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
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Overview
Description
2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid, commonly referred to as 2-ACT, is a synthetic molecule used in organic chemistry research and development. It is a versatile organic compound with a wide range of applications in both scientific research and industrial processes. 2-ACT has been used in a variety of industrial processes such as the production of pharmaceuticals, agrochemicals, and dyes. Additionally, it has been studied for its potential use in the development of new drugs and medical treatments.
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
One area of research has focused on the development of novel antioxidant and anti-inflammatory agents, using benzofused thiazole derivatives, which includes compounds structurally related to "2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic Acid". These derivatives have shown potential in vitro antioxidant and anti-inflammatory activities, with some compounds displaying distinct anti-inflammatory activity compared to standard references. Their antioxidant activity was assessed against various reactive radical scavenging species, providing a basis for the evaluation of new anti-inflammatory agents (Raut et al., 2020).
Synthesis and Structural Properties
Another study explored the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are chemically related to the compound of interest. This research provided insights into the conformation of the products and highlighted the versatility of these compounds in synthesizing a wide array of products depending on the reaction conditions and types of amines used (Issac & Tierney, 1996).
Liquid-Liquid Extraction of Carboxylic Acids
The compound is also relevant in the context of liquid-liquid extraction (LLX) technologies for recovering carboxylic acids from diluted aqueous streams, a crucial process for the production of bio-based plastics. Research in this area focuses on developing new solvents and improving traditional solvent systems to enhance the economic feasibility and efficiency of acid extractions, providing valuable insights for applications in bio-refinery processes (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
Many compounds with similar structures to “2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic Acid” are known to interact with various enzymes or receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound could interact with its targets by binding to them, which could inhibit their function or modulate their activity. This interaction is often mediated by the specific chemical groups present in the compound .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by its solubility, and its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, it could lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-4-2-1-3-5(6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVGYZXICGCQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(S2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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